
(4Z)-8-hydroxy-cyclooct-4-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-cyclooctene-1-one is an organic compound characterized by a cyclooctene ring with a hydroxyl group and a ketone group. This compound is notable for its unique structure, which combines the reactivity of both hydroxyl and ketone functional groups within a strained cyclooctene ring. Such structural features make it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-cyclooctene-1-one typically involves the hydroxylation of cyclooctene derivatives. One common method is the photoisomerization of trans-cyclooctene followed by selective hydroxylation. This process can be carried out using a low-cost flow photoreactor setup . Another approach involves the functional derivatization of cyclooctenes, where 5-hydroxycyclooct-1-ene is prepared and subsequently oxidized to form the desired compound .
Industrial Production Methods: Industrial production of 2-Hydroxy-5-cyclooctene-1-one may involve large-scale photoisomerization and hydroxylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of these methods makes them suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-5-cyclooctene-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and tungsten-based catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-keto-5-cyclooctene-1-one or 2-carboxy-5-cyclooctene-1-one.
Reduction: Formation of 2-hydroxy-5-cyclooctanol.
Substitution: Formation of various substituted cyclooctene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-cyclooctene-1-one has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-cyclooctene-1-one involves its reactivity towards various chemical reagents. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the ketone group can undergo electrophilic addition and condensation reactions. The strained cyclooctene ring also contributes to the compound’s reactivity by providing a unique conformational environment for chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Cyclooctene: A simpler cycloalkene with a similar ring structure but lacking the hydroxyl and ketone groups.
Cyclooctanol: Contains a hydroxyl group but lacks the ketone functionality.
Cyclooctanone: Contains a ketone group but lacks the hydroxyl functionality.
Uniqueness: 2-Hydroxy-5-cyclooctene-1-one is unique due to the presence of both hydroxyl and ketone groups within a strained cyclooctene ring. This combination of functional groups and ring strain enhances its reactivity and makes it a versatile compound for various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
57858-30-7 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
(4Z)-8-hydroxycyclooct-4-en-1-one |
InChI |
InChI=1S/C8H12O2/c9-7-5-3-1-2-4-6-8(7)10/h1-2,7,9H,3-6H2/b2-1- |
InChI-Schlüssel |
HSFVDEUFKLSKSB-UPHRSURJSA-N |
Isomerische SMILES |
C/1CC(C(=O)CC/C=C1)O |
Kanonische SMILES |
C1CC(C(=O)CCC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


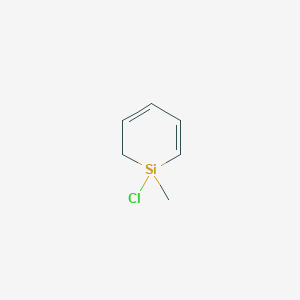
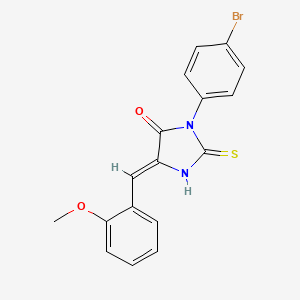
![2-Butyl-4-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14157375.png)
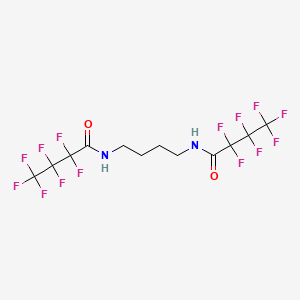
methanone](/img/structure/B14157386.png)
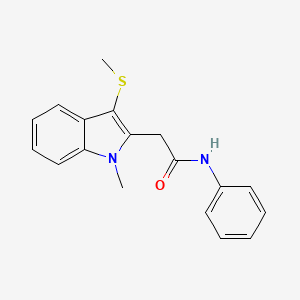
![1,3-Dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14157397.png)


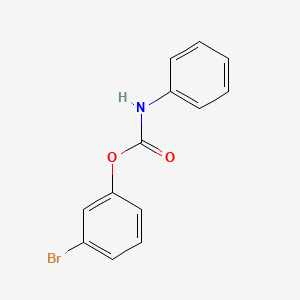
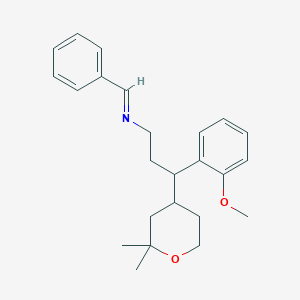
![3,4-dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14157418.png)


